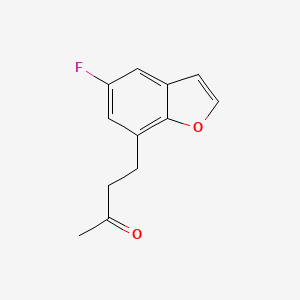

4-(5-Fluorobenzofur-7-yl)-2-butanone

Description

Properties

Molecular Formula |

C12H11FO2 |

|---|---|

Molecular Weight |

206.21 g/mol |

IUPAC Name |

4-(5-fluoro-1-benzofuran-7-yl)butan-2-one |

InChI |

InChI=1S/C12H11FO2/c1-8(14)2-3-9-6-11(13)7-10-4-5-15-12(9)10/h4-7H,2-3H2,1H3 |

InChI Key |

AHUMCXMQYXQKRN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1=C2C(=CC(=C1)F)C=CO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

Key Analogs :

5-Iodo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran (): This compound features iodine at the 5-position, methyl groups at the 7- and 3-positions, and a 4-methylphenyl group at the 2-position. The iodine atom introduces steric bulk and polarizability, contrasting with fluorine’s electronegativity in the target compound. The sulfinyl group adds polarity, whereas the butanone in 4-(5-Fluorobenzofur-7-yl)-2-butanone offers ketone reactivity .

4-[(4-Methylthio)phenyl]-3-phenyl-2-(5H)-furanone (): A non-fluorinated furanone derivative with methylthio and phenyl substituents. The lack of fluorine reduces electronegativity, and the thioether group may alter redox behavior compared to the fluorinated benzofuran system .

Table 1: Structural and Functional Comparison

| Compound | Core Structure | 5-Position Substituent | 7-Position Substituent | Key Functional Groups |

|---|---|---|---|---|

| This compound | Benzofuran | Fluorine | Butanone | Ketone, Fluorine |

| 5-Iodo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran | Benzofuran | Iodine | Methyl | Sulfinyl, Iodine |

| 4-[(4-Methylthio)phenyl]-3-phenyl-2-(5H)-furanone | Furanone | N/A | N/A | Thioether, Phenyl |

Pharmacological and Material Implications

- Fluorine vs. Iodine : Fluorine’s small size and electronegativity improve metabolic stability and membrane permeability, whereas iodine’s polarizability supports radioimaging applications .

- Butanone vs. Sulfinyl Groups: The ketone group in this compound may participate in hydrogen bonding, influencing receptor binding. Sulfinyl groups enhance chirality and oxidative stability .

Q & A

Q. How can the synthesis of 4-(5-Fluorobenzofur-7-yl)-2-butanone be optimized for improved yield and purity?

- Methodological Answer: Optimization involves selecting appropriate condensation reagents and controlled reaction conditions. For example, intramolecular cyclization of fluorinated benzofuran precursors (e.g., 5-fluoro-2-substituted benzofurans) under inert atmospheres and controlled temperatures (e.g., 60–80°C) can enhance yield. Purification via column chromatography with gradient elution (hexane/ethyl acetate) and recrystallization from ethanol improves purity. Monitoring intermediates using thin-layer chromatography (TLC) ensures stepwise progress .

Q. What spectroscopic and crystallographic techniques are suitable for characterizing this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm fluorine positioning and substituent integration.

- X-ray Crystallography: Resolve the crystal structure to validate the benzofuran backbone and ketone group geometry, as demonstrated in analogous fluorinated benzofuran derivatives .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer: The compound is sensitive to light and moisture. Store in amber vials under inert gas (argon or nitrogen) at 2–8°C. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) to assess degradation pathways. Use HPLC to monitor purity over time and identify decomposition products (e.g., oxidation of the ketone group) .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

- Methodological Answer:

- Dose-Response Studies: Test activity across a broad concentration range (nM to mM) in multiple cell lines or enzyme assays.

- Structural-Activity Relationship (SAR): Compare with analogs (e.g., 5-iodo or 7-methyl derivatives) to isolate the fluorine’s role in activity .

- Mechanistic Profiling: Use knockout models or receptor-binding assays (e.g., GABA for benzodiazepine-like activity) to identify targets, referencing safety assessment frameworks for structurally related compounds .

Q. What computational strategies predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic (ketone carbonyl) or electrophilic (fluorine-substituted aromatic ring) attacks.

- Molecular Dynamics (MD) Simulations: Model solvation effects in polar aprotic solvents (e.g., DMF) to assess reaction feasibility under varying conditions .

- Validate experimentally by tracking reaction intermediates via in-situ IR spectroscopy.

Q. How can the environmental fate and biodegradation pathways of this compound be systematically evaluated?

- Methodological Answer:

- OECD 301B Test: Measure biodegradability in aqueous media over 28 days.

- Metabolite Identification: Use LC-MS/MS to detect hydroxylated or defluorinated byproducts.

- Ecotoxicity Assays: Test acute toxicity in Daphnia magna or algae, referencing safety protocols for ketone derivatives .

Contradiction Analysis in Literature

- Issue: Discrepancies in reported bioactivity (e.g., neuroactive vs. inert).

- Resolution Strategy:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.